2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine
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Overview
Description
2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of ethylsulfonyl and methylphenylsulfonyl groups attached to the thiazole ring, as well as a prop-2-en-1-yl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of Sulfonyl Groups: The ethylsulfonyl and methylphenylsulfonyl groups can be introduced through sulfonation reactions using appropriate sulfonyl chlorides.
Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be attached to the nitrogen atom through an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.
Substitution: The compound can participate in substitution reactions, where functional groups attached to the thiazole ring or the nitrogen atom can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be facilitated by nucleophiles or electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: It can be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of sulfonyl groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine
- 2-(ethylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine
- 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(propyl)-1,3-thiazol-5-amine
Uniqueness
The unique combination of ethylsulfonyl and methylphenylsulfonyl groups, along with the prop-2-en-1-yl group, distinguishes 2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(prop-2-en-1-yl)-1,3-thiazol-5-amine from similar compounds
Properties
Molecular Formula |
C15H18N2O4S3 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C15H18N2O4S3/c1-4-10-16-13-14(17-15(22-13)23(18,19)5-2)24(20,21)12-8-6-11(3)7-9-12/h4,6-9,16H,1,5,10H2,2-3H3 |
InChI Key |
WFUVZCAELRKHNV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)NCC=C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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